4,5-Dimethyloxazole

Beschreibung

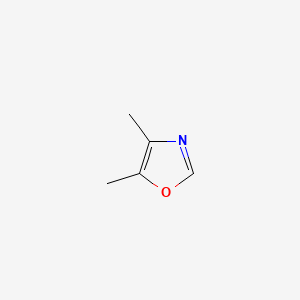

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVORRVFKHZLJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174703 | |

| Record name | 4,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-83-3 | |

| Record name | 4,5-Dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyloxazole: Structure, Properties, and Synthetic Utility

This technical guide provides a comprehensive overview of 4,5-dimethyloxazole, a key heterocyclic scaffold of interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, molecular structure, spectroscopic signature, reactivity, and synthetic methodologies, offering field-proven insights into its practical application.

Introduction and Significance

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] this compound (CAS No. 20662-83-3) is a member of the 4,5-disubstituted oxazole family, which serves as a valuable building block in organic synthesis. Its unique electronic and structural features make it a versatile precursor for more complex molecular architectures. Understanding its fundamental chemical properties and reactivity is crucial for its effective utilization in the design and synthesis of novel bioactive molecules.

Molecular Structure and Spectroscopic Characterization

The structural framework of this compound consists of a planar, aromatic 1,3-oxazole ring with methyl substituents at the C4 and C5 positions. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron density distribution within the ring.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopy

¹H NMR (Predicted):

-

C2-H: This lone proton on the oxazole ring is expected to appear as a singlet in the downfield region, typically around δ 7.5-8.0 ppm . Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

-

C4-CH₃ and C5-CH₃: The two methyl groups are in slightly different chemical environments. They are expected to appear as two distinct singlets, likely in the range of δ 2.1-2.4 ppm .

¹³C NMR (Predicted):

-

C2: This carbon, bonded to both heteroatoms, will be the most deshielded of the ring carbons, with a predicted chemical shift around δ 150-155 ppm .

-

C4 and C5: These olefinic carbons are part of the aromatic system and are substituted with methyl groups. Their resonances are expected in the region of δ 125-140 ppm .

-

C4-CH₃ and C5-CH₃: The methyl carbons are anticipated to have chemical shifts in the aliphatic region, typically around δ 10-15 ppm .

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H | 7.5 - 8.0 (s, 1H) | 150 - 155 |

| C4-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 15 |

| C5-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 15 |

| C4 | - | 125 - 140 |

| C5 | - | 125 - 140 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to the vibrations of its functional groups.

-

C-H stretching (aromatic): A weak to medium absorption is expected above 3000 cm⁻¹, corresponding to the C2-H stretch.

-

C-H stretching (aliphatic): Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region due to the C-H stretching of the two methyl groups.

-

C=N and C=C stretching: The aromatic ring stretching vibrations will likely appear as a series of absorptions in the 1450-1650 cm⁻¹ region.

-

C-O-C stretching: A strong band characteristic of the ether-like C-O-C stretch within the ring is expected in the 1000-1250 cm⁻¹ range.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.[4][5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20662-83-3 |

| Molecular Formula | C₅H₇NO[6] |

| Molecular Weight | 97.12 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[7] |

| Boiling Point | 117-118 °C at 760 mmHg (est.)[7] |

| Solubility | Soluble in water (9083 mg/L @ 25 °C, est.)[7] |

| logP (o/w) | 0.626 (est.)[7] |

Chemical Reactivity and Synthetic Transformations

The reactivity of the oxazole ring is complex, exhibiting characteristics of both aromatic and diene systems. The electron-donating methyl groups at C4 and C5 increase the electron density of the ring compared to the parent oxazole, influencing its reactivity.

Electrophilic Substitution

The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[8] However, the presence of two electron-donating methyl groups at C4 and C5 provides some activation. Theoretical considerations suggest that any electrophilic attack would be directed to the C2 position, which is the most electron-deficient and thus most susceptible to deprotonation prior to reaction with an electrophile, or potentially at the C5 position, which is activated by the adjacent methyl group and the ring oxygen.[8]

Deprotonation and Functionalization

A more reliable method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. The C2 proton is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. Deprotonation at this position generates a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the C2 position.

Caption: General workflow for C2-functionalization via deprotonation.

Cycloaddition Reactions

The oxazole ring can act as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful route to substituted pyridines.[9][10] The reaction typically requires an electron-deficient dienophile and often elevated temperatures. The initial cycloadduct undergoes a retro-Diels-Alder reaction, losing water (from the oxygen bridge) to form the aromatic pyridine ring. The electron-donating methyl groups on this compound are expected to increase the HOMO energy of the diene system, potentially enhancing its reactivity towards electron-poor dienophiles.[11]

Synthetic Methodologies

Several classical and modern methods are available for the synthesis of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] For 4,5-disubstituted oxazoles, a one-pot modification has been developed that utilizes an aliphatic halide, an aldehyde, and TosMIC, often in an ionic liquid as a green solvent.[13][14] This approach combines the alkylation of TosMIC and the subsequent cyclocondensation into a single, efficient operation.

Caption: Workflow for the one-pot Van Leusen oxazole synthesis.

Representative Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles Adapted from Wu et al., Synlett, 2009.[13]

-

To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.2 mmol) and an aliphatic halide (1.0 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (K₂CO₃) (3.0 mmol).

-

Stir the mixture at room temperature for 1-2 hours to allow for the in-situ formation of the α-alkylated TosMIC intermediate.

-

Add the desired aldehyde (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether, 3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the pure 4,5-disubstituted oxazole.

Causality Note: The use of an ionic liquid provides a polar medium that facilitates the reaction while being non-volatile and recyclable. Potassium carbonate is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions.[13] This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable alkylated TosMIC intermediate.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). For the synthesis of this compound, the required precursor would be N-(1-methyl-2-oxopropyl)formamide. This precursor can be prepared from 3-amino-2-butanone and a formylating agent.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of this compound as a direct building block in marketed drugs are not prominent in the literature, the 4,5-dialkyloxazole scaffold is a key feature in various biologically active compounds. The oxazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its rigid, planar structure provides a well-defined scaffold for orienting substituents to interact with biological targets such as enzymes and receptors.[1] Research has shown that dietary and microbial oxazoles can modulate aryl hydrocarbon receptor (AhR) responses, which play a role in intestinal inflammation, highlighting the biological relevance of this chemical class.[15]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard laboratory safety precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

This compound is a synthetically valuable building block with a rich and nuanced chemical reactivity. Its structure and properties make it an important starting material for the synthesis of more complex heterocyclic systems, particularly substituted pyridines via Diels-Alder chemistry. While direct electrophilic substitution is challenging, functionalization via deprotonation at the C2 position provides a reliable route for molecular elaboration. The continued development of efficient synthetic methods, such as the one-pot Van Leusen synthesis, further enhances its utility for researchers in organic synthesis and medicinal chemistry. This guide provides a foundational understanding to enable the effective application of this compound in the pursuit of novel chemical entities.

References

-

Sci-Hub. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032970). Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxazole, 4,5-dimethyl- (CAS 20662-83-3). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,5-dimethyl oxazole, 20662-83-3. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,5-dimethyl oxazole, 20662-83-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Garg, R., & Gupta, M. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358–6361. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole, 53833-32-2. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

Transformation Tutoring. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

-

Khan Academy. (n.d.). Diels-Alder reaction [Video]. Retrieved from [Link]

-

ResearchGate. (2011). How to Interpret FTIR result?. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB010957). Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

RSC Publishing. (n.d.). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Retrieved from [Link]

-

MDPI. (n.d.). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[13][14]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4,5-dimethyloxazole. Retrieved from [Link]

-

PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

-

Unknown. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound. Retrieved from [Link]

-

PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]

-

Unknown. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

-

RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of compound III. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-methylthiazole-5-formaldehyde.

-

ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

-

Semantic Scholar. (1996). furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Retrieved from [Link]

-

ResearchGate. (2019). Three-Component Condensation of 4-Aminoisothiazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 6,7-Dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2. Observed FT-IR spectra of 4,4-dimethyl-2-oxazoline. Fig. 3.... Retrieved from [Link]

Sources

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Oxazole, 4,5-dimethyl- (CAS 20662-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4,5-dimethyl oxazole, 20662-83-3 [thegoodscentscompany.com]

- 6. This compound | C5H7NO | CID 30214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 13. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 14. Sci-Hub. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids / Synlett, 2009 [sci-hub.se]

- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 16. hoffmanchemicals.com [hoffmanchemicals.com]

Spectroscopic Blueprint of 4,5-Dimethyloxazole: A Comprehensive Technical Guide

Introduction: Unveiling the Molecular Identity of 4,5-Dimethyloxazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound (C₅H₇NO, CAS No. 20662-83-3) is a key building block in medicinal chemistry and materials science.[1][2] Its utility is predicated on a thorough understanding of its molecular architecture and purity, which can only be achieved through rigorous spectroscopic analysis. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

The structural integrity of synthesized or isolated this compound is paramount for its application in complex molecular designs. Spectroscopic techniques provide a non-destructive window into the molecule's atomic and electronic framework, enabling unambiguous confirmation of its identity and purity. This guide will delve into the causality behind the observed spectral patterns, empowering researchers to confidently characterize this important oxazole derivative.

I. Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and electrons within the this compound molecule gives rise to its characteristic spectroscopic fingerprint. Understanding this relationship is fundamental to interpreting the data presented in the subsequent sections.

Caption: Molecular structure of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

B. Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 97 | High | Molecular Ion [M]⁺• |

| 55 | Medium | [M - C₂H₂O]⁺• |

| 43 | High | [CH₃CO]⁺ |

Table 1: Key Mass Spectrometry Data for this compound.[1]

The base peak in the mass spectrum is observed at m/z 97 , corresponding to the molecular ion [C₅H₇NO]⁺•, confirming the molecular weight of this compound as 97.12 g/mol .[1] The presence of a significant peak at m/z 43 is attributed to the stable acetyl cation ([CH₃CO]⁺), likely formed through cleavage of the oxazole ring. Another notable fragment appears at m/z 55 .

Caption: Proposed MS fragmentation of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field must be shimmed to achieve high homogeneity, ensuring sharp and well-resolved signals.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the pulse angle (typically 30-45°), relaxation delay (1-5 s), and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

B. Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 7.5-7.8 | Singlet | 1H |

| C4-CH₃ | 2.1-2.3 | Singlet | 3H |

| C5-CH₃ | 1.9-2.1 | Singlet | 3H |

Table 2: Predicted ¹H NMR Data for this compound.

The ¹H NMR spectrum is expected to show three distinct signals. The singlet in the aromatic region (δ 7.5-7.8 ppm) is characteristic of the proton at the C-2 position of the oxazole ring. The two upfield singlets are assigned to the two methyl groups at the C-4 and C-5 positions. The slight difference in their chemical shifts is due to the different electronic environments created by the adjacent nitrogen and oxygen atoms in the ring.

C. Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145-150 |

| C-4 | 135-140 |

| C-5 | 125-130 |

| C4-CH₃ | 10-15 |

| C5-CH₃ | 8-12 |

Table 3: Predicted ¹³C NMR Data for this compound.

The ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five unique carbon atoms in the molecule. The three downfield signals are assigned to the sp²-hybridized carbons of the oxazole ring. The two upfield signals correspond to the carbons of the two methyl groups.

IV. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of neat liquid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, and the sample in contact with it. The evanescent wave penetrates a short distance into the sample, and the absorbed radiation is measured by the detector. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

B. Predicted IR Spectral Data

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| ~3100-3150 | =C-H Stretch (Oxazole ring) | Medium |

| ~2900-3000 | C-H Stretch (Methyl groups) | Strong |

| ~1600-1650 | C=N Stretch | Medium-Strong |

| ~1500-1580 | C=C Stretch | Medium-Strong |

| ~1050-1150 | C-O-C Stretch | Strong |

Table 4: Predicted Key IR Absorption Bands for this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C=N and C=C stretching vibrations of the oxazole ring are typically observed in the 1500-1650 cm⁻¹ region. The strong absorption band around 1050-1150 cm⁻¹ is indicative of the C-O-C stretching vibration within the ring. The C-H stretching vibrations of the methyl groups and the oxazole ring proton are also expected in their respective characteristic regions.

V. Conclusion: A Unified Spectroscopic Portrait

The combination of mass spectrometry, NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and provides insights into its fragmentation. The ¹H and ¹³C NMR spectra elucidate the precise atomic connectivity and chemical environment of each nucleus. Finally, the IR spectrum identifies the key functional groups present in the molecule. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this compound for its diverse applications in scientific research and development.

References

-

FooDB. Showing Compound 4,5-Dimethyl-2-(1-methylethyl)oxazole (FDB017024). [Link]

-

Hoffman Fine Chemicals. CAS 20662-83-3 | this compound | MFCD11110236. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 30214, this compound. [Link]

-

National Institute of Standards and Technology. Oxazole, 4,5-dimethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0245645). [Link]

-

PubChemLite. This compound (C5H7NO). [Link]

-

The Good Scents Company. 4,5-dimethyl oxazole, 20662-83-3. [Link]

-

The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0. [Link]

Sources

The Alchemist's Guide to Aromaticity: A Technical Treatise on the Synthesis of 4,5-Disubstituted Oxazoles

Foreword: The Enduring Allure of the Oxazole Ring

The oxazole scaffold, a five-membered heterocycle boasting both an oxygen and a nitrogen atom, stands as a cornerstone in the architecture of countless biologically active molecules and functional materials. Its unique electronic properties and capacity for diverse substitution patterns have cemented its status as a privileged structure in the realms of medicinal chemistry and drug development. This guide, intended for the discerning researcher and process chemist, moves beyond a mere recitation of named reactions. Instead, it offers a deep dive into the strategic synthesis of 4,5-disubstituted oxazoles from readily available precursors, emphasizing the causality behind experimental choices and providing a robust framework for methodological selection and optimization.

Chapter 1: The Pillars of Oxazole Synthesis: A Comparative Overview

The construction of the 4,5-disubstituted oxazole core can be approached through several classical and modern synthetic strategies. The choice of method is dictated by a confluence of factors including the desired substitution pattern, functional group tolerance, scalability, and atom economy. This chapter provides a high-level comparison of the most prominent synthetic routes, which will be explored in greater detail in subsequent sections.

| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance. |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC), and aliphatic halides | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions. |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns. | Requires handling of anhydrous HCl gas, limited to certain substitution patterns. |

| Modern One-Pot Methods | Carboxylic acids, isocyanoacetates, etc. | Various catalysts (e.g., DMAP-Tf) | Varies | Good to Excellent | Increased efficiency, reduced workup. | May require specialized reagents or catalysts. |

| Continuous Flow Synthesis | Isocyanoacetates, Acyl chlorides | Immobilized base | Varies | Good to Excellent | High throughput, enhanced safety, easy scale-up. | Requires specialized equipment. |

Chapter 2: The Classic Canons: Mastering Traditional Oxazole Syntheses

The Robinson-Gabriel Synthesis: Forging the Ring Through Dehydration

First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method remains a stalwart for the synthesis of 2,5- and 2,4,5-substituted oxazoles.[1] The core principle involves the intramolecular cyclodehydration of a 2-acylamino ketone.[2][3]

The reaction proceeds via acid-catalyzed activation of the ketone carbonyl, rendering it more susceptible to nucleophilic attack by the amide oxygen. This intramolecular cyclization forms a five-membered ring intermediate, which then undergoes dehydration to yield the aromatic oxazole.

Caption: The Robinson-Gabriel Synthesis Pathway.

Synthesis of 4-Methyl-5-phenyloxazole [4][5]

-

Acylation of 2-Amino-1-phenylethan-1-one:

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.

-

-

Cyclodehydration:

-

Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5]

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.[4]

-

After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-methyl-5-phenyloxazole.

-

The choice of dehydrating agent is critical to the success of the Robinson-Gabriel synthesis.[6]

-

Concentrated Sulfuric Acid (H₂SO₄): The historical choice, it is a powerful dehydrating agent but can lead to charring and side reactions with sensitive substrates.[7]

-

Polyphosphoric Acid (PPA): Often provides higher yields and cleaner reactions compared to sulfuric acid, especially for less reactive substrates.[8] Its viscous nature can, however, complicate work-up.

-

Phosphorus Oxychloride (POCl₃): A milder alternative that can be effective at lower temperatures, but it is corrosive and moisture-sensitive.[7]

-

Trifluoroacetic Anhydride (TFAA): A highly effective reagent, particularly in solid-phase synthesis, but it is expensive.[6]

The Van Leusen Reaction: A Mild and Versatile Approach

Developed in 1972, the Van Leusen reaction has become a cornerstone for the synthesis of 5-substituted and 4,5-disubstituted oxazoles due to its mild conditions and broad substrate scope.[7][9] The key reagent is tosylmethyl isocyanide (TosMIC), a versatile building block that provides two carbon atoms and the nitrogen atom of the oxazole ring.[10]

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular cyclization and elimination of the tosyl group to form the aromatic oxazole.

Caption: The Van Leusen Oxazole Synthesis Pathway.

This protocol for the synthesis of 4,5-disubstituted oxazoles highlights the use of an ionic liquid as a recyclable and environmentally benign solvent.[2]

-

Alkylation of TosMIC:

-

To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).[2]

-

Stir the mixture at room temperature for 30 minutes.

-

-

Cyclocondensation:

-

Add TosMIC (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature, monitoring the reaction by TLC.

-

After completion, extract the product with diethyl ether. The ionic liquid can be recovered and reused.[2]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Base Selection: Potassium carbonate (K₂CO₃) is a commonly used, inexpensive, and effective base for this reaction.[11][12] Its heterogeneous nature in many organic solvents can be advantageous for work-up. Stronger, non-nucleophilic bases like potassium tert-butoxide or DBU can be employed to accelerate the reaction, particularly the final elimination step, but may lead to side reactions if not carefully controlled.[13]

-

Ionic Liquids as Solvents: The use of ionic liquids offers several advantages, including high thermal stability, non-volatility, and recyclability.[2] They can also enhance reaction rates and selectivity. Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity in these systems.[2]

The Fischer Oxazole Synthesis: A Classic Route from Cyanohydrins

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[1] While it is a classic method, its application is somewhat limited by the need for anhydrous conditions and the handling of gaseous HCl.

The reaction is initiated by the activation of the cyanohydrin by HCl to form an iminochloride intermediate. This electrophilic species then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole.[1]

Caption: The Fischer Oxazole Synthesis Pathway.

-

Reaction Setup:

-

Dissolve mandelic acid nitrile (benzaldehyde cyanohydrin, 1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

-

Work-up and Purification:

-

Collect the precipitated 2,5-diphenyloxazole hydrochloride salt by filtration.

-

Wash the salt with anhydrous diethyl ether.

-

Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 2,5-diphenyloxazole.

-

Chapter 3: The Vanguard of Efficiency: Modern Synthetic Strategies

One-Pot Syntheses: Streamlining the Path to Complexity

Modern synthetic chemistry places a premium on efficiency and sustainability. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, epitomize these principles. Several elegant one-pot procedures for the synthesis of 4,5-disubstituted oxazoles have been developed.

A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids and isocyanoacetates.[14] This approach avoids the pre-activation of the carboxylic acid, offering a more streamlined process.

Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid [14]

-

Activation and Coupling:

-

To a screw-capped vial, add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and DCM under a nitrogen atmosphere.

-

Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

-

Add the isocyanoacetate (1.2 equiv) and stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture, pour it into water, and extract with DCM.

-

Dry the combined organic layers over Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Continuous Flow Synthesis: The Future of Oxazole Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile scalability. The synthesis of 4,5-disubstituted oxazoles has been successfully adapted to a continuous flow regime.

A typical setup involves pumping streams of the starting materials (e.g., an isocyanoacetate and an acyl chloride) through a mixing unit and then into a heated reactor column packed with an immobilized reagent, such as a solid-supported base. The product stream is then collected for purification.

Caption: A simplified workflow for the continuous flow synthesis of oxazoles.

Conclusion: A Versatile Toolkit for the Modern Chemist

The synthesis of 4,5-disubstituted oxazoles is a rich and evolving field. While the classical methods of Robinson-Gabriel, van Leusen, and Fischer remain valuable tools in the synthetic chemist's arsenal, modern one-pot and continuous flow methodologies offer exciting avenues for increased efficiency, scalability, and sustainability. By understanding the mechanistic underpinnings and the practical nuances of each approach, researchers can confidently select and optimize the ideal synthetic route to access this important class of heterocyclic compounds for their specific applications in drug discovery and materials science.

References

- Reddy, T. R., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.

-

Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Yu, X.-Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 273-287. [Link]

-

One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids - Sci-Hub. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 273-287. [Link]

-

The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing. (2014). Organic & Biomolecular Chemistry, 12(44), 8993–8999. [Link]

-

ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC - NIH. (2022). Beilstein Journal of Organic Chemistry, 18, 216–223. [Link]

-

Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - Semantic Scholar. (2020). Molecules, 25(7), 1594. [Link]

-

Fischer oxazole synthesis - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023). Journal of Synthetic Chemistry, 2(3), 202-213. [Link]

-

Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020). ACS Omega, 5(43), 28031–28040. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. (2022). The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

-

5-Iii) Sem 4 | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Potassium carbonate as a base : r/Chempros - Reddit. (2022, February 27). Retrieved January 12, 2026, from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

K2CO3 as base: Significance and symbolism. (2025, March 6). Retrieved January 12, 2026, from [Link]

-

Robinson–Gabriel synthesis | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. K2CO3 as base: Significance and symbolism [wisdomlib.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of 4,5-Dialkyloxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to engage in various biological interactions, contributing to a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] Among the diverse synthetic routes to this privileged heterocycle, the Robinson-Gabriel synthesis stands as a classic and robust method for the preparation of substituted oxazoles.[3] This guide provides a comprehensive exploration of the Robinson-Gabriel synthesis, with a specific focus on the generation of 4,5-dialkyloxazoles, compounds of significant interest in contemporary drug discovery programs.

The Core Principle: Cyclodehydration of α-Acylamino Ketones

The Robinson-Gabriel synthesis is fundamentally an intramolecular cyclodehydration of a 2-acylamino-ketone.[1] This reaction, first described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, transforms a linear precursor into a five-membered aromatic heterocycle. The starting 2-acylamino-ketones are themselves readily accessible, often prepared via the Dakin-West reaction.[1]

The versatility of the Robinson-Gabriel synthesis lies in its tolerance for a variety of substituents on the starting materials, allowing for the creation of a diverse library of oxazole derivatives. For the synthesis of 4,5-dialkyloxazoles, the general reaction scheme is as follows:

Caption: General scheme for the Robinson-Gabriel synthesis.

Mechanistic Insights: A Step-by-Step Cyclization

The transformation of the α-acylamino ketone into the oxazole ring proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

-

Intramolecular Nucleophilic Attack: The amide oxygen, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This step forms a five-membered cyclic intermediate, a hemiaminal-like structure.

-

Proton Transfer: A proton is transferred from the amide oxygen to the hydroxyl group, converting it into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a cationic oxazoline intermediate.

-

Deprotonation and Aromatization: A base (often the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, resulting in the formation of the stable, aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel synthesis.

The Role of Dehydrating Agents: Driving the Reaction Forward

The choice of the cyclodehydrating agent is a critical parameter in the Robinson-Gabriel synthesis. A variety of reagents have been successfully employed, each with its own advantages and limitations.

Historically, concentrated sulfuric acid was the reagent of choice.[1] However, its harsh nature can lead to side reactions and degradation of sensitive substrates. Over the years, a range of milder and more selective reagents have been developed.

| Dehydrating Agent | Typical Conditions | Notes |

| Concentrated Sulfuric Acid (H₂SO₄) | High temperature | The classic reagent; can cause charring and side reactions. |

| Phosphorus Pentoxide (P₂O₅) | Reflux in an inert solvent | A powerful dehydrating agent, often used when H₂SO₄ fails. |

| Phosphoryl Chloride (POCl₃) | Often in pyridine or DMF | Milder than H₂SO₄ and P₂O₅; good for sensitive substrates. |

| Thionyl Chloride (SOCl₂) | Can be used neat or in a solvent | Effective, but can lead to chlorinated byproducts. |

| Polyphosphoric Acid (PPA) | High temperature | A viscous liquid that serves as both solvent and catalyst; good for high-boiling point substrates.[3] |

| Trifluoroacetic Anhydride (TFAA) | Often in ethereal solvents | A highly effective and mild reagent, particularly useful in solid-phase synthesis.[1] |

The selection of the appropriate dehydrating agent depends on the specific substrate and the desired reaction conditions. For many 4,5-dialkyloxazole syntheses, phosphorus oxychloride or polyphosphoric acid offer a good balance of reactivity and selectivity.

Experimental Protocol: Synthesis of 4,5-Dimethyloxazole

This section provides a detailed, step-by-step methodology for the synthesis of this compound, a representative example of a 4,5-dialkyloxazole.

Synthesis of the Starting Material: 3-(Acetylamino)-2-butanone

The required α-acylamino ketone can be synthesized from 3-amino-2-butanone hydrochloride and acetic anhydride.

Procedure:

-

To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in pyridine (5 mL per gram of starting material) at 0 °C, slowly add acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(acetylamino)-2-butanone.

Robinson-Gabriel Cyclodehydration

Procedure:

-

To the crude 3-(acetylamino)-2-butanone (1.0 eq), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to 90 °C and maintain for 2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium carbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Experimental workflow for this compound synthesis.

Applications in Drug Development

The 4,5-dialkyloxazole motif is a valuable pharmacophore in drug discovery. Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide key interactions with biological targets.

-

Anti-inflammatory Agents: Certain 4,5-dialkyloxazole derivatives have shown potent anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade.

-

Anticancer Therapeutics: The oxazole ring has been incorporated into novel anticancer agents, where it can act as a hinge-binding motif for kinases or participate in other crucial interactions with cancer-related proteins.

-

Neuroprotective Compounds: The structural rigidity and hydrogen bonding capabilities of the oxazole core make it a suitable scaffold for the design of compounds targeting neurological disorders.[2]

The Robinson-Gabriel synthesis, with its operational simplicity and versatility, provides a powerful tool for the rapid generation of libraries of 4,5-dialkyloxazole-containing compounds for screening in drug discovery campaigns.

Conclusion

The Robinson-Gabriel synthesis remains a highly relevant and widely utilized method for the construction of the oxazole ring system. Its application to the synthesis of 4,5-dialkyloxazoles provides medicinal chemists with a reliable and adaptable route to a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism and the influence of various dehydrating agents is paramount for the successful implementation of this powerful synthetic tool in the pursuit of novel drug candidates.

References

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

ResearchGate. Robinson–Gabriel synthesis | Request PDF. [Link]

-

Macmillan Group, Princeton University. Oxazole. [Link]

-

Semantic Scholar. Robinson–Gabriel synthesis. [Link]

-

National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

-

YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. [Link]

-

L.S.College, Muzaffarpur. Gabriel synthesis. [Link]

-

Organic Reactions. Robinson‐Gabriel Oxazole Synthesis. [Link]

-

Scribd. 5-Iii) Sem 4 | PDF. [Link]

-

ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]

-

ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

An In-depth Technical Guide to the Van Leusen Reaction for the Preparation of 4,5-Disubstituted Oxazoles

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics. Oxazole-containing molecules exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] Consequently, efficient and versatile synthetic methodologies for accessing substituted oxazoles are of paramount importance to researchers in drug development. Among the various synthetic strategies, the Van Leusen reaction has emerged as a powerful and reliable tool for the formation of the oxazole core.[4][5] This guide provides an in-depth technical overview of the Van Leusen reaction, with a specific focus on its application in the one-pot synthesis of 4,5-disubstituted oxazoles, a class of compounds with significant therapeutic potential.

The Van Leusen Reaction: A Mechanistic Perspective

The classical Van Leusen oxazole synthesis, first reported in 1972, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[4] The reaction's elegance lies in the multifaceted reactivity of TosMIC, which serves as a three-atom synthon (C2N1) providing the C2, N3, and C4 atoms of the oxazole ring.[5]

The mechanism proceeds through a [3+2] cycloaddition pathway. Initially, a base abstracts the acidic proton from the methylene group of TosMIC, which is rendered acidic by the electron-withdrawing effects of both the sulfonyl and isocyanide groups.[2][6] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization via attack of the resulting alkoxide on the isocyanide carbon forms a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2][5] The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), a good leaving group, to afford the aromatic 5-substituted oxazole.[2][5]

Caption: Mechanism of the Van Leusen 5-Substituted Oxazole Synthesis.

The One-Pot Synthesis of 4,5-Disubstituted Oxazoles

A significant advancement of the Van Leusen reaction is the development of a one-pot procedure for the synthesis of 4,5-disubstituted oxazoles.[7][8] This elegant modification involves the in-situ generation of a substituted TosMIC derivative. The reaction commences with the deprotonation of TosMIC, followed by its alkylation with an aliphatic halide (R'-X) to form an α-substituted tosylmethyl isocyanide intermediate. This intermediate then reacts with an aldehyde (R-CHO) in the same pot, following a similar mechanistic pathway to the classical synthesis, to yield the desired 4,5-disubstituted oxazole. This one-pot approach offers improved operational simplicity and efficiency.[8][9]

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid

This protocol is adapted from the work of Wu et al. (2009), which describes an efficient and environmentally benign approach using an ionic liquid as the solvent.[8][10]

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Aldehyde (aliphatic or aromatic)

-

Aliphatic halide (primary or secondary)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 1-butyl-3-methylimidazolium bromide (2.0 mL), add tosylmethyl isocyanide (TosMIC, 1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Addition of Alkylating Agent: Add the aliphatic halide (1.0 mmol) to the mixture and stir at room temperature for 30 minutes under an inert atmosphere.

-

Addition of Aldehyde: To the resulting mixture, add the aldehyde (1.0 mmol) and continue to stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, add deionized water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Solvent Recovery: The ionic liquid can be recovered by evaporating the water from the aqueous layer under reduced pressure and reused for subsequent reactions.[8][10]

Caption: Experimental workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.

Scope and Limitations

The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles exhibits a broad substrate scope.[7][8]

Aldehydes: A wide variety of both aromatic and aliphatic aldehydes can be successfully employed. Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity, leading to increased yields.[8][9] Steric hindrance in bulky aldehydes can lead to diminished yields.[8]

Aliphatic Halides: The reaction is effective for primary and secondary aliphatic halides. However, tertiary and aryl halides are generally unsuitable for this reaction, likely due to steric hindrance and competing elimination reactions.[8]

Quantitative Data Presentation

The following table summarizes the yields obtained for a variety of substrates using the ionic liquid-based protocol.[8]

| Entry | Aldehyde (R-CHO) | Halide (R'-X) | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyl bromide | 4-Benzyl-5-phenyloxazole | 95 |

| 2 | 4-Chlorobenzaldehyde | Benzyl bromide | 4-Benzyl-5-(4-chlorophenyl)oxazole | 92 |

| 3 | 4-Nitrobenzaldehyde | Benzyl bromide | 4-Benzyl-5-(4-nitrophenyl)oxazole | 93 |

| 4 | 2-Naphthaldehyde | Benzyl bromide | 4-Benzyl-5-(naphthalen-2-yl)oxazole | 90 |

| 5 | Furfural | Benzyl bromide | 4-Benzyl-5-(furan-2-yl)oxazole | 89 |

| 6 | Cinnamaldehyde | Benzyl bromide | 4-Benzyl-5-styryloxazole | 85 |

| 7 | Benzaldehyde | Ethyl bromoacetate | Ethyl 2-(5-phenyloxazol-4-yl)acetate | 91 |

| 8 | Benzaldehyde | n-Butyl bromide | 4-Butyl-5-phenyloxazole | 86 |

| 9 | Benzaldehyde | Isopropyl bromide | 4-Isopropyl-5-phenyloxazole | 78 |

Practical Considerations and Troubleshooting

While the Van Leusen reaction is robust, several factors can influence its success. A systematic approach to troubleshooting is crucial for optimizing yields and minimizing side reactions.

Key Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base is essential to deprotonate TosMIC without reacting with the aldehyde or halide. Potassium carbonate is a mild and effective choice, particularly in polar aprotic solvents like ionic liquids.[8] Stronger bases like potassium tert-butoxide can also be used, often in aprotic solvents like THF.[11] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The use of polar aprotic solvents is generally preferred. Ionic liquids offer the advantages of being non-volatile, thermally stable, and recyclable, making them an environmentally friendly option.[8] Traditional organic solvents like THF and DME are also commonly used.

-

Anhydrous Conditions: TosMIC and its corresponding carbanion are sensitive to moisture. The presence of water can quench the carbanion and lead to the decomposition of TosMIC, resulting in lower yields.[3] Therefore, the use of anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere, is highly recommended.

Caption: Troubleshooting logic for the Van Leusen oxazole synthesis.

Safety Considerations for Tosylmethyl Isocyanide (TosMIC)

TosMIC is a toxic compound and should be handled with appropriate safety precautions.[1][12]

-

Handling: Always handle TosMIC in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store TosMIC in a tightly sealed container in a cool, dry place, away from moisture.

-

Disposal: Dispose of TosMIC and any contaminated materials in accordance with local regulations for hazardous waste.

Conclusion

The Van Leusen reaction, particularly its one-pot variation for the synthesis of 4,5-disubstituted oxazoles, represents a highly valuable tool for synthetic and medicinal chemists. Its broad substrate scope, operational simplicity, and adaptability to greener solvent systems underscore its utility in modern drug discovery and development. By understanding the underlying mechanism, optimizing reaction conditions, and adhering to proper safety protocols, researchers can effectively leverage this powerful reaction to access a diverse array of complex oxazole-containing molecules.

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

-

Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

Sources

- 1. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. varsal.com [varsal.com]

- 8. researchgate.net [researchgate.net]

- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 10. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 12. Van Leusen Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Simple Alkyl-Substituted Oxazoles

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone five-membered aromatic heterocycle, distinguished by the presence of both an oxygen and a nitrogen atom. This structural motif is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic characteristics, planar structure, and capacity for hydrogen bonding allow oxazole-containing molecules to engage with a wide array of biological targets like enzymes and receptors.[3][4] For professionals in drug development, a profound understanding of how simple alkyl substitutions impact the physicochemical properties and reactivity of the oxazole core is paramount for rational drug design and the synthesis of novel therapeutic agents.[5][6]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of simple alkyl-substituted oxazoles, offering field-proven insights into their behavior and manipulation.

Core Physicochemical Properties: The Impact of Alkyl Substitution

The physical properties of alkyl-substituted oxazoles, such as boiling point, melting point, and solubility, are dictated by intermolecular forces, molecular weight, and polarity. The introduction of alkyl groups systematically alters these characteristics.

Boiling and Melting Points

The parent oxazole is a volatile, colorless liquid.[7] As alkyl substituents are added, the molecular weight and van der Waals forces increase, leading to a predictable rise in boiling points. Symmetrically substituted isomers tend to have higher melting points due to more efficient crystal lattice packing.

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Oxazole | C₃H₃NO | 69.06 | 69-70[8] | -87 to -84[9] |

| 2-Methyloxazole | C₄H₅NO | 83.09 | 108-110[10] | Solid (mp not specified)[10] |

| 2,4-Dimethyloxazole | C₅H₇NO | 97.12 | 108[11] | Liquid |

| 2,5-Dimethyloxazole | C₅H₇NO | 97.12 | 117-118[12] | Liquid |

| 2-Isopropyl-4,5-dihydrooxazole* | C₆H₁₁NO | 113.16 | 138[13] | Liquid |

| 2-Isobutyl-4,5-dimethyloxazole | C₉H₁₅NO | 153.22 | 227[14] | Liquid |

| Note: Data for 2-Isopropyloxazole was not readily available; data for the related 2-Isopropyl-2-oxazoline is provided for context. |

Solubility

The solubility of oxazoles is a critical parameter for drug development, influencing formulation and bioavailability. The parent oxazole is slightly miscible with water and fully miscible with common organic solvents like ethanol and ether.[9][15]

-

Aqueous Solubility : The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, affording some water solubility. However, as the size of the nonpolar alkyl substituent(s) increases, the molecule's overall hydrophobicity rises, leading to a decrease in aqueous solubility.[16][17]

-

Organic Solubility : Alkyl-substituted oxazoles generally exhibit excellent solubility in a wide range of organic solvents, a property that is advantageous for synthetic manipulations.

Acidity and Basicity (pKa)

The electronic nature of the oxazole ring gives rise to two distinct pKa values of interest: the basicity of the nitrogen atom and the acidity of the ring protons.

-

Basicity (pKa of the Conjugate Acid) : Oxazoles are weak bases. The lone pair of electrons on the pyridine-like nitrogen (N3) is available for protonation. The conjugate acid of the parent oxazole has a pKa of 0.8 , making it significantly less basic than imidazole (pKa = 7).[8] Alkyl groups, being weakly electron-donating, slightly increase the electron density on the nitrogen, leading to a marginal increase in basicity compared to the unsubstituted ring.

-

C-H Acidity (pKa of Ring Protons) : The protons on the oxazole ring exhibit a distinct order of acidity: C2-H > C5-H > C4-H .[18] The C2 proton is the most acidic (pKa ≈ 20) due to the inductive electron-withdrawing effects of both the adjacent oxygen and nitrogen atoms.[18] This acidity is a key feature exploited in the synthesis and functionalization of oxazoles.

Chemical Reactivity and Synthetic Utility

The reactivity of the oxazole ring is a nuanced interplay of its aromatic character and the influence of its two different heteroatoms. This section details the primary reaction pathways and how they are modulated by alkyl substituents.

Reactivity of the Ring Positions

The inherent electronic distribution of the oxazole ring dictates the preferred sites of chemical attack. Alkyl groups, as electron-donating substituents, generally enhance the ring's reactivity towards electrophiles.

Caption: Relative reactivity of the positions on the oxazole ring.

Deprotonation and Metallation at C2

The pronounced acidity of the C2 proton allows for its selective removal by strong bases like n-butyllithium.[13] This generates a 2-lithiooxazole intermediate, a powerful nucleophile for forming new carbon-carbon bonds.

Causality: This regioselectivity is a direct consequence of the stabilization of the resulting carbanion by the adjacent electronegative oxygen and nitrogen atoms. However, these 2-lithiooxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates, a competing pathway that must be considered during reaction design.[10][13]

Experimental Protocol: General C2-Lithiation and Electrophilic Quench

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-unsubstituted alkyl-oxazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Deprotonation: Add a solution of n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) to the solution and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Electrophilic Aromatic Substitution